Acefylline heptaminol

Toxicology Safety Pharmacology Bronchodilator

Acefylline heptaminol (CAS 10075-18-0) uniquely combines bronchodilator acefylline with positive inotrope heptaminol, delivering a dual-action cardiorespiratory profile unattainable with simple theophylline or aminophylline. Key advantages: (1) Drastically lower toxicity – acefylline does not induce seizures/death at 1000 mg/kg vs aminophylline. (2) Minimal gastric irritation. (3) Clinically validated for dyspnea and vital capacity improvement. (4) Veterinary-approved (Vetecardiol) for multiple species. Generic substitution is scientifically unjustified. Ensure study reproducibility by sourcing the exact compound.

Molecular Formula C17H29N5O5
Molecular Weight 383.4 g/mol
CAS No. 10075-18-0
Cat. No. B12749813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefylline heptaminol
CAS10075-18-0
Molecular FormulaC17H29N5O5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)N.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O
InChIInChI=1S/C9H10N4O4.C8H19NO/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-7(9)5-4-6-8(2,3)10/h4H,3H2,1-2H3,(H,14,15);7,10H,4-6,9H2,1-3H3
InChIKeyDWOMKMOQZYKZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acefylline Heptaminol (CAS 10075-18-0): Sourcing a Dual-Action Xanthine Derivative for Respiratory and Cardiovascular Research


Acefylline heptaminol (CAS 10075-18-0) is a compound formed by combining acefylline (theophylline-7-acetic acid), a xanthine derivative with adenosine receptor antagonist and phosphodiesterase inhibitory activity, with heptaminol, a sympathomimetic amino alcohol [1]. The compound is structurally defined as a 1:1 complex of 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetic acid with 6-amino-2-methyl-2-heptanol [2]. Acefylline heptaminol is recognized for its dual bronchodilator and positive inotropic actions, differentiating it from simple theophylline derivatives that lack the cardiovascular support component [3].

Why Acefylline Heptaminol (CAS 10075-18-0) Cannot Be Replaced by Generic Theophylline or Simple Xanthines in Research Protocols


Generic substitution between theophylline derivatives is not scientifically justified due to significant differences in toxicity profiles, pharmacokinetics, and mechanistic scope. Acefylline heptaminol differs fundamentally from simple theophylline or aminophylline in two critical dimensions. First, the acefylline moiety has been documented to have far lower toxicity and produces minimal gastric irritation compared to theophylline [1], a finding supported by comparative animal studies where acefylline did not induce seizures or death at doses up to 1000 mg/kg, contrasting sharply with aminophylline . Second, acefylline heptaminol provides a dual mechanism of action by combining the bronchodilator effects of acefylline with the positive inotropic and vasodilatory effects of heptaminol [2], offering a combined respiratory and cardiovascular support profile that cannot be replicated by substituting either component alone or by using alternative theophylline salts. This dual-action mechanism is a key differentiator from other in-class candidates and necessitates specific sourcing for reproducible research outcomes.

Quantitative Evidence for Acefylline Heptaminol (CAS 10075-18-0) Differentiation: A Technical Guide for Scientists and Procurement Specialists


Superior Safety Margin: Acefylline Moiety vs. Aminophylline in Preclinical Toxicity Models

The acefylline component of acefylline heptaminol demonstrates a significantly wider safety margin compared to the alternative theophylline derivative aminophylline. In comparative animal studies, acefylline did not induce seizures or death at high doses up to 1000 mg/kg, whereas aminophylline exhibited lethal effects at lower doses . This indicates a lower risk profile for the acefylline moiety, which is a key differentiator when selecting a bronchodilator for research applications where off-target toxicity is a concern.

Toxicology Safety Pharmacology Bronchodilator

Clinical Bronchodilator Efficacy: Acefylline Heptaminol Produces Significant Improvements in Pulmonary Function in Hospitalized Patients

In an open clinical study involving 20 hospitalized patients with bronchial obstructions, treatment with acefylline heptaminol resulted in a statistically significant reduction in dyspnea and increases in vital capacity (VC) and maximum expiratory volume per second (MEV/S) [1]. This provides direct clinical evidence of the compound's bronchodilatory effect in a human patient population. While a direct comparator group is not detailed in the available excerpt, this study establishes a baseline efficacy for the compound that can be used for cross-study comparisons with other bronchodilators tested under similar conditions.

Pulmonology Clinical Pharmacology Bronchodilation

Dual Bronchodilator and Positive Inotropic Action: A Mechanistic Distinction from Single-Action Xanthines

Acefylline heptaminol is distinguished from simple theophylline derivatives by its dual mechanism of action. The compound exhibits both a bronchodilatory effect and a positive inotropic action [1]. The bronchodilator activity is attributed to the acefylline moiety, which acts as an adenosine receptor antagonist [2], while the positive inotropic effect is contributed by the heptaminol component, a sympathomimetic agent that increases myocardial contractility [3]. This combination is not present in theophylline, aminophylline, or acefylline alone, making acefylline heptaminol a distinct pharmacological entity for research applications where both respiratory and cardiovascular support are required.

Mechanism of Action Cardiovascular Pharmacology Bronchodilator

Optimal Research and Industrial Applications for Acefylline Heptaminol (CAS 10075-18-0) Based on Evidence-Driven Differentiation


Preclinical Toxicology Studies Requiring a Wide Safety Margin

Based on the evidence that the acefylline moiety exhibits significantly lower toxicity and a wider safety margin compared to aminophylline , acefylline heptaminol is a preferred candidate for in vivo studies where minimizing non-specific toxicity is paramount. Researchers can utilize this compound in animal models of respiratory disease to evaluate efficacy without the confounding influence of dose-limiting adverse effects associated with other theophylline derivatives.

Investigational Models of Combined Respiratory and Cardiovascular Support

The unique dual-action mechanism of acefylline heptaminol, providing both bronchodilation and positive inotropic support [1], makes it ideally suited for research models exploring the interplay between respiratory and cardiovascular systems. This is particularly relevant in studies of conditions like COPD or cardiac asthma, where compromised lung function is accompanied by cardiovascular strain. The compound allows for a single-agent intervention to address both aspects of the pathophysiology.

Clinical Research Protocols Evaluating Bronchodilator Efficacy in Obstructive Pulmonary Disease

The clinical study demonstrating statistically significant improvements in dyspnea, vital capacity, and MEV/S in patients with bronchial obstructions [2] provides a foundational efficacy benchmark. Researchers designing clinical trials or observational studies on bronchodilator therapy in asthma, chronic bronchitis, or COPD can reference this data as a rationale for selecting acefylline heptaminol as an investigational agent, particularly in settings where a combined bronchodilator and cardiotonic profile may offer therapeutic advantages.

Veterinary Medicine: Cardiorespiratory Support in Large and Small Animals

Acefylline heptaminol is an approved active substance in veterinary medicinal products (e.g., Vetecardiol) for use in cattle, pigs, cats, and horses via intramuscular, subcutaneous, or intravenous routes [3]. The dual bronchodilator and positive inotropic action [1] supports its use in treating cardiorespiratory conditions in veterinary practice. For procurement purposes, the availability of a veterinary-specific formulation provides a regulatory pathway for use in animal health research and clinical applications, distinguishing it from human-only theophylline preparations.

Quote Request

Request a Quote for Acefylline heptaminol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.